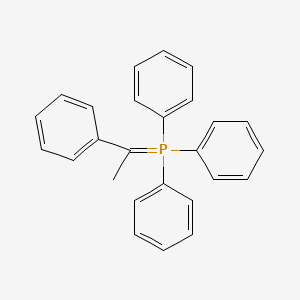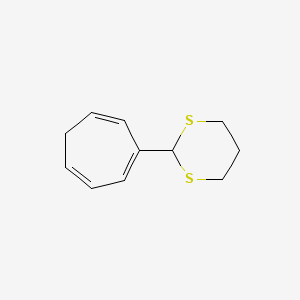
Phosphorane, triphenyl(1-phenylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorane, triphenyl(1-phenylethylidene)-, also known as triphenyl(1-phenylethylidene)phosphorane, is an organophosphorus compound with the molecular formula C26H23P. This compound is a type of phosphorus ylide, which is characterized by a phosphorus atom bonded to a carbon atom that carries a negative charge. Phosphorus ylides are known for their role in the Wittig reaction, a key transformation in organic synthesis used to form alkenes from aldehydes and ketones .
Preparation Methods
The synthesis of phosphorane, triphenyl(1-phenylethylidene)-, typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 1-bromo-1-phenylethane in the presence of a strong base such as sodium hydride or butyllithium. The reaction proceeds via the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired ylide .
Chemical Reactions Analysis
Phosphorane, triphenyl(1-phenylethylidene)-, primarily undergoes reactions characteristic of phosphorus ylides. The most notable reaction is the Wittig reaction, where the ylide reacts with aldehydes or ketones to form alkenes. This reaction is highly valued in organic synthesis due to its ability to form carbon-carbon double bonds with high selectivity .
In the Wittig reaction, the ylide reacts with the carbonyl compound to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .
Scientific Research Applications
Phosphorane, triphenyl(1-phenylethylidene)-, has several applications in scientific research, particularly in organic synthesis. It is used as a reagent in the Wittig reaction to synthesize alkenes, which are important intermediates in the synthesis of various natural products, pharmaceuticals, and polymers . Additionally, phosphorus ylides have been explored for their potential in stabilizing reactive intermediates and main group compounds, making them valuable tools in the study of chemical bonding and reactivity .
Mechanism of Action
The mechanism of action of phosphorane, triphenyl(1-phenylethylidene)-, in the Wittig reaction involves the formation of a betaine intermediate followed by a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane then decomposes to yield the desired alkene and triphenylphosphine oxide. The ability of the phosphorus atom to stabilize the negative charge on the adjacent carbon atom is crucial for the formation of the ylide and its subsequent reactivity .
Comparison with Similar Compounds
Phosphorane, triphenyl(1-phenylethylidene)-, can be compared to other phosphorus ylides such as methylenetriphenylphosphorane (Ph3P=CH2) and benzylidenetriphenylphosphorane (Ph3P=CHPh). While all these ylides are used in the Wittig reaction, they differ in their substituents on the ylide carbon. The presence of different substituents can influence the reactivity and selectivity of the ylides in the Wittig reaction. For example, methylenetriphenylphosphorane is often used to introduce a methylene group, while benzylidenetriphenylphosphorane is used to introduce a benzylidene group .
Properties
CAS No. |
58594-19-7 |
|---|---|
Molecular Formula |
C26H23P |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
triphenyl(1-phenylethylidene)-λ5-phosphane |
InChI |
InChI=1S/C26H23P/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3 |
InChI Key |
UTXNXZAEQKQLIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)

![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)







![Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate](/img/structure/B14612649.png)


